An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride (CAS No. 1197235-00-9). As a member of the nitro-pyrazole class of compounds, this molecule holds potential for various applications in medicinal chemistry and drug development, owing to the diverse biological activities associated with the pyrazole scaffold.[1][2] This document synthesizes available data on its identity, and leverages analytical data from its core structural components and related analogues to present a detailed profile. It is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and further investigation of this compound's potential.
Introduction to 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride
1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 3-position and an aminoethyl side chain at the 1-position. The molecule is supplied as a hydrochloride salt, a common strategy in medicinal chemistry to enhance the solubility and stability of amine-containing compounds.[3] The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[4] The introduction of a nitro group can significantly influence the compound's electronic properties and potential biological activity, while the aminoethyl side chain provides a site for further functionalization and interaction with biological targets.
Rationale for Physicochemical Characterization
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties, including solubility, pKa, melting point, and spectral characteristics, govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This guide provides a detailed examination of these parameters for 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride, based on available data and predictive modeling, to facilitate its progression in the drug discovery pipeline.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride are summarized below. While experimental data for this specific molecule is limited, the provided information is based on supplier data and established chemical principles.
| Property | Value | Source |
| Chemical Name | 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride | Pharmaffiliates[5] |
| Synonym | 3-Nitro-1H-pyrazole-1-ethanamine Hydrochloride | Pharmaffiliates[5] |
| CAS Number | 1197235-00-9 | Pharmaffiliates[5] |
| Molecular Formula | C₅H₉ClN₄O₂ | Pharmaffiliates[5] |
| Molecular Weight | 192.60 g/mol | Pharmaffiliates[5] |
| Appearance | Not Available (Predicted to be a crystalline solid) | - |
| Melting Point | Not Available (Parent 3-nitro-1H-pyrazole: 173-177 °C) | - |
| Solubility | Predicted to be soluble in water and polar organic solvents like ethanol and methanol. | Inferred from hydrochloride salt nature and related compounds.[6][7] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[5] |
Spectroscopic and Analytical Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of a compound. In the absence of published experimental spectra for 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride, this section provides predicted spectral data based on its chemical structure, alongside experimental data for its parent compound, 3-nitro-1H-pyrazole, for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound. The predicted ¹H and ¹³C NMR spectra for 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride are detailed below. These predictions are generated using established algorithms that consider the chemical environment of each nucleus.[8][9][10]
Predicted ¹H NMR Spectrum (in D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-5 (pyrazole ring) |
| ~7.0 | d | 1H | H-4 (pyrazole ring) |
| ~4.6 | t | 2H | N-CH₂ (ethyl chain) |
| ~3.5 | t | 2H | CH₂-NH₃⁺ (ethyl chain) |
Predicted ¹³C NMR Spectrum (in D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-3 (pyrazole ring, attached to NO₂) |
| ~135 | C-5 (pyrazole ring) |
| ~110 | C-4 (pyrazole ring) |
| ~50 | N-CH₂ (ethyl chain) |
| ~40 | CH₂-NH₃⁺ (ethyl chain) |
Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride are listed below, with reference to the known spectra of 3-nitro-1H-pyrazole.[11]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2900-2800 | Medium | C-H stretching (aliphatic) |
| ~2700-2400 | Broad, Strong | N-H stretching (primary ammonium salt) |
| ~1550 and ~1350 | Strong | Asymmetric and symmetric N-O stretching (nitro group) |
| ~1600-1450 | Medium | C=N and C=C stretching (pyrazole ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride, the expected base peak in the mass spectrum would correspond to the protonated molecule [M+H]⁺ of the free base.
-
Free Base Molecular Formula: C₅H₈N₄O₂
-
Free Base Molecular Weight: 156.14 g/mol
-
Predicted [M+H]⁺: m/z 157.07
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for the analytical characterization of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride. These protocols are based on standard practices for small molecule analysis.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and assign all signals in both spectra to the corresponding nuclei in the molecule.
Protocol for High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Run the sample and integrate the peak areas to determine the purity of the compound.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are important for determining the melting point, decomposition temperature, and overall thermal stability of a compound. While no specific data is available for 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride, studies on other nitropyrazole derivatives indicate that they can be energetic materials with varying thermal stabilities.[12][13][14][15] The thermal stability is a critical parameter for safety in handling and storage.
Predicted Thermal Behavior: It is anticipated that the compound will exhibit a sharp melting point, followed by exothermic decomposition at a higher temperature, a characteristic of many nitro-containing compounds. The hydrochloride salt form is expected to be more thermally stable than the corresponding free base.
Potential Biological Significance and Applications
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast array of biological activities.[1][2][4] The presence of the nitro group and the aminoethyl side chain on the pyrazole ring of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride suggests several potential areas of therapeutic interest. The nitro group can act as a hydrogen bond acceptor and may be involved in charge-transfer interactions. The primary amine can be protonated at physiological pH, allowing for ionic interactions with biological targets such as enzymes and receptors.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride. While a significant portion of the data presented is predictive due to the limited availability of experimental results for this specific molecule, the information serves as a robust starting point for researchers. The guide highlights the importance of comprehensive characterization and provides standardized protocols for achieving this. Further experimental validation of the predicted properties is essential for the continued development of this promising compound.
Visualizations
Caption: Analytical workflow for the comprehensive characterization of the target compound.
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